1-丁基-1H-苯并咪唑-2-磺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

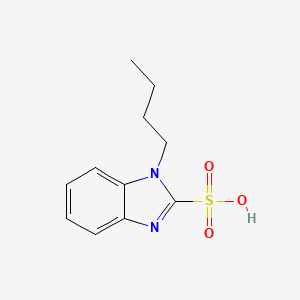

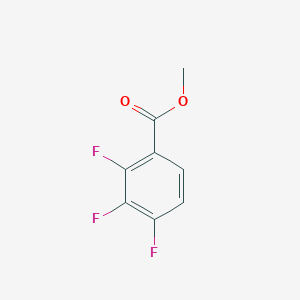

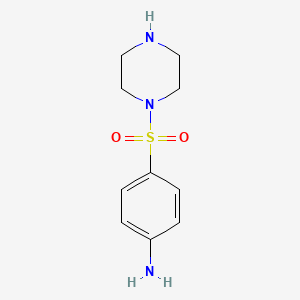

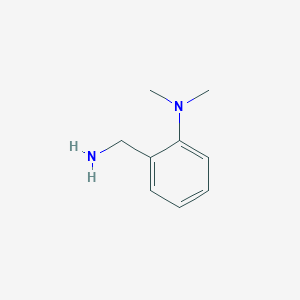

1-Butyl-1H-benzimidazole-2-sulfonic acid is a compound that is structurally related to a class of molecules known as benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles and their derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. Although the provided abstracts do not directly discuss 1-butyl-1H-benzimidazole-2-sulfonic acid, they do provide insights into the chemistry of related benzimidazole compounds and their sulfonic acid derivatives.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles has been reported using silica-bonded propyl-S-sulfonic acid as a recyclable solid acid catalyst, which suggests that sulfonic acid derivatives can be used as catalysts in the synthesis of benzimidazole compounds . Additionally, 1,3-disulfonic acid benzimidazolium chloride, a related ionic liquid, has been synthesized and used as a catalyst for the synthesis of tetrahydropyridine, indicating that sulfonic acid functional groups can be incorporated into benzimidazole structures .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and is often characterized by extensive hydrogen-bonding and π-π interactions. For example, supramolecular assemblies of 2,2′-biimidazole with sulfonic acids have been studied, revealing three-dimensional network structures with significant interlayer interactions . These findings suggest that 1-butyl-1H-benzimidazole-2-sulfonic acid may also form similar supramolecular structures due to the presence of sulfonic acid groups capable of hydrogen bonding.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and functional groups. The presence of sulfonic acid groups, for example, can enhance the solubility of these compounds in water and may also impart acidic properties . The ability of benzimidazole derivatives to form stable ionic liquids suggests that they may have unique thermal and solvent properties, which could be relevant for 1-butyl-1H-benzimidazole-2-sulfonic acid as well .

科学研究应用

弗里德尔-克拉夫特磺化反应中的催化剂

1-丁基-1H-苯并咪唑-2-磺酸已被用于弗里德尔-克拉夫特磺化反应。该过程涉及对苯和取代苯的磺酰化,展示了该化合物在非传统反应介质中作为有效的Lewis酸催化剂的作用。在这种情况下使用离子液体可以增强反应性,在常温下产生几乎定量的二芳基砜(Nara, Harjani, & Salunkhe, 2001)。

四取代咪唑的合成

该化合物有助于绿色、高效合成1,2,4,5-四取代咪唑。该过程涉及在无溶剂条件下使用苯甲酮、芳香醛和一级胺,突显了其在促进环保化学过程中的作用(Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010)。

噻唑苯并咪唑衍生物的制备

该化合物已被用于合成1-芳基-1H,3H-噻唑[3,4-a]苯并咪唑衍生物。该过程由磁性硫酸催化,以高产率、适应性和环保性而著称(Wu & Wang, 2014)。

有机磺酸和金属离子的选择性检测

1-丁基-1H-苯并咪唑-2-磺酸已被纳入化合物中,用于有机磺酸和金属离子的选择性检测。这种应用在区分这些物质与羧酸方面具有重要意义,并在各种分析化学背景下具有实用性(Ghosh, Sen, & Patra, 2010)。

质子交换膜的开发

在材料科学领域,该化合物对于创造新型质子交换膜至关重要。这些膜在燃料电池中具有应用,展示了在能源转换技术中关键的导电性、渗透性和稳定性的平衡(Lin et al., 2009)。

柴油燃料的脱硫

该化合物已被用于柴油燃料的脱硫,突显了其在环境和化学工程应用中的潜力。该过程涉及将其用作催化剂和萃取剂,展示了其在从柴油中去除硫化合物方面的有效性(Gao et al., 2010)。

属性

IUPAC Name |

1-butylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-7H,2-3,8H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAKIQVCJSSRCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378265 |

Source

|

| Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-1H-benzimidazole-2-sulfonic acid | |

CAS RN |

300707-13-5 |

Source

|

| Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)